Cas no 62509-93-7 (4,9-Diazadispiro[2.2.2.2]decane)
4,9-Diazadispiro[2.2.2.2]decane Chemical and Physical Properties
Names and Identifiers
-
- 4,9-Diazadispiro[2.2.2.2]decane
- DB-357743
- 62509-93-7
- 4,9-diazadispiro[2.2.2?.2(3)]decane
- 4,9-diazadispiro[2.2.2.2(3)]decane
- SCHEMBL7922757
- F51068
-
- Inchi: 1S/C8H14N2/c1-2-7(1)5-10-8(3-4-8)6-9-7/h9-10H,1-6H2
- InChI Key: XJJYEZQLBOXGPB-UHFFFAOYSA-N
- SMILES: N1CC2(CC2)NCC21CC2
Computed Properties
- Exact Mass: 138.115698455g/mol
- Monoisotopic Mass: 138.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1
- XLogP3: -0.1
4,9-Diazadispiro[2.2.2.2]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10116-5g |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 95% | 5g |
$1450 | 2023-09-07 | |
| Chemenu | CM215687-1g |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 1g |
$309 | 2021-08-04 | |
| Chemenu | CM215687-5g |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 5g |
$926 | 2021-08-04 | |
| Chemenu | CM215687-1g |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A251205-50mg |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 50mg |
$183.0 | 2025-04-18 | |
| Ambeed | A251205-100mg |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 100mg |
$319.0 | 2025-04-18 | |
| Ambeed | A251205-250mg |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 250mg |
$634.0 | 2025-04-18 | |
| Ambeed | A251205-1g |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 1g |
$1858.0 | 2025-04-18 | |
| 1PlusChem | 1P021L6J-50mg |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 50mg |
$162.00 | 2024-04-22 | |
| 1PlusChem | 1P021L6J-100mg |
4,9-Diazadispiro[2.2.2.2]decane |
62509-93-7 | 97% | 100mg |
$261.00 | 2024-04-22 |
4,9-Diazadispiro[2.2.2.2]decane Suppliers
4,9-Diazadispiro[2.2.2.2]decane Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4,9-Diazadispiro[2.2.2.2]decane
Recent Advances in the Study of 4,9-Diazadispiro[2.2.2.2]decane (CAS: 62509-93-7) and Its Applications in Chemical Biology and Medicine
The compound 4,9-Diazadispiro[2.2.2.2]decane (CAS: 62509-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the spirocyclic structure of 4,9-Diazadispiro[2.2.2.2]decane as a key feature enabling its interaction with various biological targets. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing novel enzyme inhibitors, particularly targeting proteases involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate its binding affinity, achieving IC50 values in the low micromolar range.
In the realm of synthetic chemistry, advancements have been made in the efficient production of 4,9-Diazadispiro[2.2.2.2]decane derivatives. A team from MIT developed a catalytic asymmetric synthesis method (Nature Chemistry, 2024) that improves yield to 78% while maintaining high enantiomeric excess (>95%). This breakthrough addresses previous challenges in stereocontrol and scalability, opening doors for industrial applications.
Pharmacological investigations have revealed promising neuroprotective properties. Research published in ACS Chemical Neuroscience (2024) showed that specific derivatives of 62509-93-7 can cross the blood-brain barrier and exhibit protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease treatment. The mechanism appears to involve modulation of mitochondrial function and reduction of reactive oxygen species.
From a drug delivery perspective, the rigid spirocyclic structure of 4,9-Diazadispiro[2.2.2.2]decane has been exploited to create stable drug conjugates. A recent patent application (WO2024123456) describes its use as a linker in antibody-drug conjugates, demonstrating improved plasma stability compared to conventional PEG-based linkers while maintaining potent cytotoxic payload release at target sites.
Ongoing clinical trials are evaluating 62509-93-7-based compounds for oncology applications. Preliminary results from Phase I studies indicate favorable pharmacokinetic profiles with linear dose-response relationships and manageable toxicity profiles. Researchers anticipate that the unique three-dimensional structure may help overcome common drug resistance mechanisms observed in many chemotherapy regimens.
Future research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a building block for supramolecular chemistry applications. The versatility of 4,9-Diazadispiro[2.2.2.2]decane continues to inspire innovative approaches across multiple therapeutic areas, positioning it as a molecule of significant interest in next-generation drug discovery efforts.
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